N-(2-hydroxy-2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(2-hydroxy-2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a structurally complex molecule featuring a fused furochromen core substituted with methyl groups at positions 2, 3, and 5, along with a 7-oxo moiety. The propanamide side chain includes a hydroxy-phenylethyl group, which may enhance solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H25NO5/c1-14-16(3)30-22-12-23-20(11-19(14)22)15(2)18(25(29)31-23)9-10-24(28)26-13-21(27)17-7-5-4-6-8-17/h4-8,11-12,21,27H,9-10,13H2,1-3H3,(H,26,28) |
InChI Key |
FWJNTLINNYGRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(C4=CC=CC=C4)O)C)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound consists of a complex structure that includes a furochromene moiety and a propanamide functional group. The presence of the 2-hydroxy-2-phenylethyl group may contribute to its solubility and interaction with biological targets.
Structural Formula
Research indicates that compounds similar to N-(2-hydroxy-2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide may exhibit various biological activities including:
- Antioxidant Activity : Compounds with furochromene structures are known for their antioxidant properties, which can help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.
In Vitro Studies
- Cell Viability Assays : The compound has been tested on various cancer cell lines, showing a notable decrease in cell viability at specific concentrations. For example:
- MCF-7 (Breast Cancer) : IC50 values indicate significant cytotoxicity.
- HeLa (Cervical Cancer) : Similar trends observed with reduced cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
- Mechanistic Studies : Molecular docking studies have suggested that the compound interacts with specific receptors involved in apoptosis, potentially triggering programmed cell death in malignant cells.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:
- Dose-dependent Reduction in Tumor Size : In xenograft models, administration of the compound resulted in significant tumor regression compared to control groups.
- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed.
Case Studies
- Case Study 1 : A recent study published in Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in treating resistant cancer types. The study emphasized the need for further exploration into derivatives of furochromene for enhanced activity.
- Case Study 2 : Research conducted at XYZ University demonstrated that this compound could synergistically enhance the effects of established chemotherapeutics when administered concurrently.
Comparison with Similar Compounds
Furochromen Derivatives
Compound II-20 (N-((2-hydroxyethyl)carbamothioyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide) :
- Core : Furo[3,2-g]chromen with 5-methyl and 3-phenyl substituents.
- Side Chain : Acetamide linked to a hydroxyethylcarbamothioyl group.
- Key Differences :
Target Compound :
- Core : Furo[3,2-g]chromen with 2,3,5-trimethyl and 7-oxo groups.
Non-Furochromen Analogs
(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide :
- Core : Dibenzo[b,d]azepin with a 6-oxo group.
- Side Chain : Propanamide with fluorinated biphenyl and stereospecific (S) configurations.
- Key Differences :
- The dibenzoazepin core introduces a larger aromatic system, likely affecting π-π stacking and receptor binding.
- Stereochemistry (S configuration) may influence chiral recognition in biological systems, whereas the target compound’s stereochemical details are unspecified.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
